![molecular formula C22H21NO2 B263735 4-isopropyl-N-(2-phenoxyphenyl)benzamide](/img/structure/B263735.png)
4-isopropyl-N-(2-phenoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(2-phenoxyphenyl)benzamide, also known as IPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide family and is commonly used in the synthesis of other compounds due to its unique properties. In
Wirkmechanismus
The mechanism of action of 4-isopropyl-N-(2-phenoxyphenyl)benzamide is not fully understood, but it is believed to act as a selective COX-2 inhibitor. COX-2 is an enzyme that is involved in the inflammatory response, and its inhibition can lead to a reduction in inflammation and pain. Additionally, 4-isopropyl-N-(2-phenoxyphenyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
4-isopropyl-N-(2-phenoxyphenyl)benzamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of 4-isopropyl-N-(2-phenoxyphenyl)benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-isopropyl-N-(2-phenoxyphenyl)benzamide is its unique chemical structure, which makes it a useful starting material for the synthesis of other compounds. Additionally, its potential anti-inflammatory and analgesic properties make it a promising compound for further research. However, one limitation of 4-isopropyl-N-(2-phenoxyphenyl)benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-isopropyl-N-(2-phenoxyphenyl)benzamide. One potential area of research is the development of new derivatives of 4-isopropyl-N-(2-phenoxyphenyl)benzamide with enhanced properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-isopropyl-N-(2-phenoxyphenyl)benzamide and its potential applications in the treatment of inflammatory and pain-related disorders. Finally, the synthesis of 4-isopropyl-N-(2-phenoxyphenyl)benzamide and its derivatives can be optimized to improve yields and reduce the environmental impact of the process.
Synthesemethoden
4-isopropyl-N-(2-phenoxyphenyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-phenoxyaniline with isobutyryl chloride to form N-(2-phenoxyphenyl)isobutyramide. This intermediate product is then reacted with 4-isopropylbenzoic acid in the presence of a coupling agent to form 4-isopropyl-N-(2-phenoxyphenyl)benzamide. The final product is then purified through recrystallization to obtain a high purity compound.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(2-phenoxyphenyl)benzamide has been used in various scientific research applications due to its unique properties. One of its primary applications is in the synthesis of other compounds, as it can act as a starting material for the synthesis of other benzamide derivatives. Additionally, 4-isopropyl-N-(2-phenoxyphenyl)benzamide has been shown to have potential applications in the field of medicinal chemistry, as it has been shown to exhibit anti-inflammatory and analgesic properties.
Eigenschaften
Molekularformel |
C22H21NO2 |
---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(2-phenoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H21NO2/c1-16(2)17-12-14-18(15-13-17)22(24)23-20-10-6-7-11-21(20)25-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,23,24) |
InChI-Schlüssel |
KGUSNOQZSFSLPE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.